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Compound of Interest

Compound Name: 5-Chloro-2,4-difluorophenol

CAS No.: 2268-01-1

Cat. No.: B2792490

Get Quote

Executive Summary
5-Chloro-2,4-difluorophenol is a critical halogenated aromatic intermediate used in the

synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its unique substitution

pattern—containing both electron-withdrawing fluorine and chlorine atoms on a phenolic ring—

imparts significant acidity and distinct chromatographic behavior.[1]

This guide provides a multi-modal analytical protocol ensuring identity confirmation, purity

assessment, and impurity profiling.[1] The methods detailed below prioritize robustness and

specificity, addressing the challenge of separating this compound from its potential

regioisomers (e.g., 3-chloro-2,4-difluorophenol).

Critical Identity Note
Chemical Name: 5-Chloro-2,4-difluorophenol[1]

CAS Registry Number: 38561-52-5 (Note: Verify against specific vendor CoA as isomer CAS

numbers can vary in literature; CAS 2268-01-1 is also frequently cited for this substitution

pattern).[1]
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Molecular Formula:

[1]

Molecular Weight: 164.54 g/mol [1]

Physicochemical Profile
Understanding the physical state and solubility is a prerequisite for accurate sample

preparation.[1]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Analytical Workflow Logic
The following decision tree illustrates the sequence of analytical operations to ensure

comprehensive characterization.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Analytical workflow ensuring sequential validation of identity before quantitative purity

assessment.

Method A: Chromatographic Purity (HPLC-UV)
Objective: Quantify main peak purity and detect non-volatile organic impurities (e.g., isomers,

polychlorinated by-products).[1]

Rationale
Due to the acidic nature of the phenolic hydroxyl group (enhanced by F/Cl substitution), the

analyte exists in equilibrium between neutral and ionized forms at neutral pH.[1] To ensure a

sharp, symmetrical peak, the mobile phase must be acidified to suppress ionization (keeping

the molecule protonated).[1]

Protocol
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

Column: C18 End-capped,

,

(e.g., Zorbax Eclipse Plus C18).[1]
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Column Temp:

.

Flow Rate:

.

Detection:

(Quantification),

(Impurity check).[1]

Injection Volume:

.

Mobile Phase:

Solvent A:

in Water.[1]

Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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| 23.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)
Tailing Factor (

): NMT 1.5 (Strict control required; tailing indicates insufficient acid modifier).

Theoretical Plates (

): NLT 5000.

Retention Time (

): Stable

.

Method B: Volatile Impurity Profiling (GC-MS)
Objective: Identify residual solvents and volatile halogenated precursors (e.g., fluorobenzenes).

[1]

Rationale
Phenols can be analyzed directly on non-polar columns, but peak tailing is a risk.[1] A slightly

polar column (5% phenyl) is standard.[1] If tailing persists, derivatization with BSTFA (N,O-

Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the hydroxyl group.[1]

Protocol (Direct Injection)
Instrument: GC-MS (Single Quadrupole).[1]

Column: DB-5ms or HP-5ms (

).

Carrier Gas: Helium @

(Constant Flow).[1]
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Inlet: Split 20:1 @

.

Detection: EI Source (

), Scan range 35–350 m/z.

Temperature Program:

Initial:

hold for 2 min.

Ramp:

to

.

Ramp:

to

, hold 3 min.

Key Diagnostic Ions (EI Spectrum):

Molecular Ion (

): 164 m/z (100%), 166 m/z (33% for

isotope).[1]

Fragment: [M-CO]

(Loss of carbonyl typical for phenols).[1]

Method C: Structural Confirmation (NMR)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2724522
https://pubchem.ncbi.nlm.nih.gov/compound/2724522
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2792490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Unambiguous structural elucidation to distinguish from isomers (e.g., 3-chloro-2,4-

difluorophenol).[1]

Predicted NMR Data (400 MHz, or )
The substitution pattern (1-OH, 2-F, 4-F, 5-Cl) leaves two aromatic protons at positions 3 and 6.

[1]

Proton H3 (between two Fluorines):

Shift:

.

Multiplicity: Triplet (apparent) or dd. Large coupling constants due to ortho-F (

).[1]

Proton H6 (adjacent to Cl and OH):

Shift:

.

Multiplicity: Doublet or dd. Smaller coupling to para-F (

) and meta-F.[1]

Hydroxyl Proton (-OH):

Shift:

(Broad singlet, exchangeable with

).

Interpretation Logic: If the spectrum shows two protons as singlets, the structure is incorrect

(likely 3,5-dichloro-2,6-difluoro symmetric impurities).[1] The presence of F-H coupling is the

"fingerprint" of the difluoro substitution.[1]
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Safety & Handling Guidelines
Hazards: Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity (Oral/Dermal).[1][2]

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle

strictly inside a fume hood.

Spill Response: Neutralize with weak base (Sodium Bicarbonate) before cleanup.

References
National Center for Biotechnology Information (2023).PubChem Compound Summary for

CID 2724522, 2-Chloro-5-fluorophenol (Isomer Reference).[1] Retrieved from [Link][1]

Reich, H. J. (2023).Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-

Madison.[1] Retrieved from [Link][1]

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.[1] (Standard text

for NMR splitting patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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